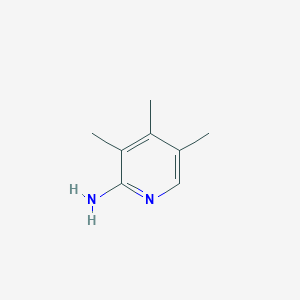

3,4,5-Trimethylpyridin-2-amine

Vue d'ensemble

Description

3,4,5-Trimethylpyridin-2-amine is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Molecular Structure Analysis

The InChI code for 3,4,5-Trimethylpyridin-2-amine is1S/C8H12N2/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3,(H2,9,10) . This indicates that the molecule consists of a pyridine ring with three methyl groups and an amine group attached. Physical And Chemical Properties Analysis

3,4,5-Trimethylpyridin-2-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Environmental Applications

Carbon Dioxide Capture

Advanced materials such as amine-functionalized metal–organic frameworks (MOFs) and liquid absorption methods using amine-based solutions have shown promise for carbon dioxide capture. These materials offer high CO2 sorption capacity and selectivity due to the strong interaction between CO2 and basic amino functionalities, making them suitable for addressing global warming and greenhouse gas emissions. Studies highlight the benefits of amino functionality towards potential applications in CO2 capture, emphasizing the development of more economical, effective, green, and sustainable technologies for environmental remediation (Lin, Kong, & Chen, 2016); (Ochedi, Yu, Yu, Liu, & Hussain, 2020).

Chemistry and Synthesis

Heterocyclic Compounds Synthesis

The reactivity and applications of amino-1,2,4-triazoles and other nitrogen-containing heterocyclic compounds have been extensively reviewed. These compounds serve as raw materials in the fine organic synthesis industry, finding use in the production of pharmaceuticals, dyes, high-energy materials, and corrosion inhibitors. Their unique properties and functionalities enable the development of various analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties, demonstrating the versatility of nitrogen-containing compounds in synthetic chemistry (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Materials Science

Functional Materials Development

Amine-functionalized MOFs and similar compounds are explored for their potential in creating advanced materials with specific applications, such as catalysis and gas separation. The incorporation of amino groups into MOF structures enhances their interaction with gases like CO2, offering improved performance in gas storage and separation processes. Furthermore, these materials are investigated for their catalytic properties, enabling new approaches to chemical synthesis and environmental remediation (Lin, Kong, & Chen, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

3,4,5-trimethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVSGHLEQDJCTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trimethylpyridin-2-amine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[6-(1,1-Difluoroethyl)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2568122.png)

![4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B2568125.png)

![N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N'-phenylsulfamide](/img/structure/B2568126.png)

![2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2568131.png)

![N-(2-benzylphenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2568137.png)

![1-(3-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568138.png)

![5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2568141.png)